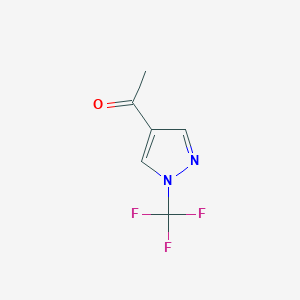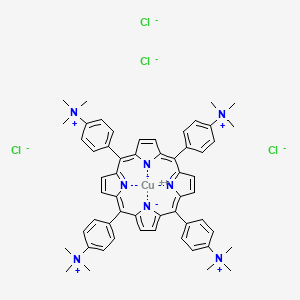
2-Ethyl-3-methoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-methoxybenzonitrile is an organic compound with the molecular formula C10H11NO It is a derivative of benzonitrile, characterized by the presence of an ethyl group at the second position and a methoxy group at the third position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-methoxybenzonitrile typically involves the nitration of 2-ethyl-3-methoxybenzene followed by a reduction process. One common method includes:
Nitration: The starting material, 2-ethyl-3-methoxybenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group to the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is then replaced by a cyano group using copper(I) cyanide in the Sandmeyer reaction.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or aldehydes, depending on the conditions and reagents used.
Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethyl-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: While specific medical applications are still under investigation, its derivatives may exhibit pharmacological properties.
Industry: It can be used in the production of dyes, pigments, and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2-ethyl-3-methoxybenzonitrile exerts its effects depends on the specific reactions it undergoes
Nitrile Group: Can participate in nucleophilic addition reactions.
Methoxy Group: Can undergo nucleophilic substitution or act as an electron-donating group, influencing the reactivity of the benzene ring.
Ethyl Group: Provides steric hindrance and can affect the compound’s overall reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
3-Methoxybenzonitrile: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Ethylbenzonitrile: Lacks the methoxy group, which affects its electron-donating properties and overall reactivity.
4-Ethyl-3-methoxybenzonitrile: Similar structure but with the ethyl group at the fourth position, which can influence its chemical behavior differently.
Uniqueness: 2-Ethyl-3-methoxybenzonitrile is unique due to the specific positioning of its functional groups, which provides a distinct combination of steric and electronic effects. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
2-ethyl-3-methoxybenzonitrile |
InChI |
InChI=1S/C10H11NO/c1-3-9-8(7-11)5-4-6-10(9)12-2/h4-6H,3H2,1-2H3 |
Clave InChI |
HBQQAPNWRRYIKL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-](/img/structure/B12955457.png)
![Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12955480.png)
![5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12955481.png)



![3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12955508.png)
![9-Bromo-5H-benzo[b]carbazole](/img/structure/B12955516.png)

